molecular formula C11H8Cl3N3O2 B5725206 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide

2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5725206
M. Wt: 320.6 g/mol
InChI Key: CUTVNNYVXCVUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide, also known as TQCA, is a synthetic compound that has been studied extensively in the field of medicinal chemistry. TQCA is a member of the quinazoline family of compounds and has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in inflammation, cell growth, and cell division. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide. One area of interest is its potential as a cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and it may be a promising candidate for further development as an anti-cancer drug. Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory molecules in the body. Further research is needed to determine the full extent of this compound's anti-inflammatory properties.

Synthesis Methods

The synthesis of 2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-methyl-4-oxo-3(4H)-quinazolinyl)acetyl chloride with trichloroacetic acid in the presence of a base. The reaction yields this compound as a white crystalline solid with a high yield.

Scientific Research Applications

2,2,2-trichloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied as a potential treatment for various diseases, including cancer, arthritis, and bacterial infections.

properties

IUPAC Name

2,2,2-trichloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N3O2/c1-6-15-8-5-3-2-4-7(8)9(18)17(6)16-10(19)11(12,13)14/h2-5H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTVNNYVXCVUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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